1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a complex organic compound notable for its unique structural features and potential applications in scientific research. The compound consists of a pyrrole ring substituted with a p-tolyl group and a morpholino group, which contributes to its distinctive chemical properties.
This compound can be synthesized through various organic chemistry methods, utilizing specific reagents and reaction conditions that facilitate the formation of the desired molecular structure. It is often sourced from chemical suppliers specializing in fine chemicals and research materials.
The compound falls under the category of organic compounds, specifically within the subgroups of ketones and nitrogen-containing heterocycles due to the presence of both carbonyl and pyrrole functionalities.
The synthesis of 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone can be achieved through several synthetic routes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice (often polar aprotic solvents like dimethylformamide), and reaction time to ensure high yields and purity of the final product.
The molecular formula for 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is . The compound features:
The molecular weight is approximately 288.39 g/mol. The structural representation can be denoted using SMILES notation: CC(C)C1=CC(N=C(C(=O)C)C(C)C)N=C1.
1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts (e.g., Lewis acids) or conditions (e.g., elevated temperatures) to drive the desired transformations efficiently.
The mechanism of action for 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone in biological systems may involve:
Research into its biological activity may reveal insights into its effectiveness against various targets, including cancer cells or microbial organisms.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents. Specific melting points and boiling points would require empirical measurement.
Key chemical properties include:
Relevant data such as spectral data (NMR, IR) would provide further insights into its structure and purity.
1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone has several potential applications:
This compound exemplifies the intersection of organic synthesis and biological activity research, making it a valuable subject for further exploration in both academic and industrial settings.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: